molecular formula C4H5ClN4 B184063 4-Chloro-6-hydrazinopyrimidine CAS No. 5767-35-1

4-Chloro-6-hydrazinopyrimidine

Cat. No. B184063
Key on ui cas rn: 5767-35-1
M. Wt: 144.56 g/mol
InChI Key: NYXYZCSAJZLFEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08524699B2

Procedure details

With stirring and at RT, 11.8 ml (12.1 g, 241.6 mmol) of hydrazine hydrate are added dropwise to a solution of 20.0 g (134.3 mmol) of 4,6-dichloropyrimidine in 300 ml of ethanol. If the solution becomes turbid during the addition of the hydrazine hydrate, more solvent (about 400 ml of ethanol) is added. The reaction solution is stirred at RT for a further 12 h. For work-up, the precipitated solid is filtered off, the filter residue is washed twice with in each case 150 ml of water and twice with in each case 100 ml of diethyl ether and the product is dried under reduced pressure. A further crystalline fraction is obtained from the concentrated mother liquor.
Quantity
11.8 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.[NH2:2][NH2:3].[Cl:4][C:5]1[CH:10]=[C:9](Cl)[N:8]=[CH:7][N:6]=1>C(O)C>[Cl:4][C:5]1[CH:10]=[C:9]([NH:2][NH2:3])[N:8]=[CH:7][N:6]=1 |f:0.1|

Inputs

Step One
Name
Quantity
11.8 mL
Type
reactant
Smiles
O.NN
Name
Quantity
20 g
Type
reactant
Smiles
ClC1=NC=NC(=C1)Cl
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.NN
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
With stirring and at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
STIRRING
Type
STIRRING
Details
The reaction solution is stirred at RT for a further 12 h
Duration
12 h
FILTRATION
Type
FILTRATION
Details
For work-up, the precipitated solid is filtered off
WASH
Type
WASH
Details
the filter residue is washed twice with in each case 150 ml of water and twice with in each case 100 ml of diethyl ether
CUSTOM
Type
CUSTOM
Details
the product is dried under reduced pressure
CUSTOM
Type
CUSTOM
Details
A further crystalline fraction is obtained from the concentrated mother liquor

Outcomes

Product
Name
Type
Smiles
ClC1=NC=NC(=C1)NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.